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Compound of Interest

Compound Name: N-Boc-dolaproine

Cat. No.: B3322996 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatins and their

analogues, a class of potent antimitotic agents with significant applications in cancer research

and drug development. The chemical structure of N-Boc-dolaproine is (2R,3R)-3-((S)-1-(tert-

butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid. Accurate and robust

analytical methods are essential for ensuring the quality, purity, and stereochemical integrity of

N-Boc-dolaproine, which directly impacts the efficacy and safety of the final active

pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the

characterization of N-Boc-dolaproine using Nuclear Magnetic Resonance (NMR)

spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry

(MS).

Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-dolaproine is presented in the

table below.
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Property Value Reference

Molecular Formula C₁₄H₂₅NO₅ [1][2]

Molecular Weight 287.35 g/mol [1]

Appearance
Colorless to light yellow oil or

solid
[3]

Purity (typical) ≥95% [2]

Storage Temperature 2-8°C [3]

Boiling Point (Predicted) 397.8 ± 17.0 °C [3]

Density (Predicted) 1.133 ± 0.06 g/cm³ [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and

confirmation of N-Boc-dolaproine. Both ¹H and ¹³C NMR are essential for verifying the

chemical structure and assessing purity.

Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of N-Boc-dolaproine.

Materials:

N-Boc-dolaproine sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-dolaproine and dissolve it in

approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
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Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal resolution.

Tune the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more (as needed for signal-to-noise)

Acquisition Time: ~1-2 seconds
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Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H NMR Data
The following table summarizes the expected chemical shifts for N-Boc-dolaproine in CDCl₃.

Note that the exact chemical shifts can vary slightly depending on the solvent and

concentration.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.0 - 4.2 m 1H CH-N (pyrrolidine)

~3.8 - 3.9 m 1H CH-O

~3.3 - 3.5 m 2H CH₂-N (pyrrolidine)

~3.3 s 3H OCH₃

~2.6 - 2.8 m 1H CH-C=O

~1.8 - 2.1 m 4H CH₂ (pyrrolidine)

~1.4 s 9H C(CH₃)₃ (Boc)

~1.2 d 3H CH-CH₃
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Data is representative and based on general knowledge of similar structures.

High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and, with a suitable chiral stationary

phase, the enantiomeric excess of N-Boc-dolaproine.

Experimental Protocol: Reversed-Phase HPLC (Purity
Analysis)
Objective: To determine the purity of an N-Boc-dolaproine sample.

Materials:

N-Boc-dolaproine sample

HPLC grade acetonitrile (ACN)

HPLC grade water

Trifluoroacetic acid (TFA)

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

Mobile Phase Preparation:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Sample Preparation: Prepare a stock solution of N-Boc-dolaproine in acetonitrile at a

concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50

mixture of Mobile Phase A and B.
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Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detector Wavelength: 210 nm

Column Temperature: 30°C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0 70 30

20 30 70

25 30 70

26 70 30

| 30 | 70 | 30 |

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity of N-Boc-dolaproine as the percentage of the main peak area

relative to the total peak area.

Experimental Protocol: Chiral HPLC (Enantiomeric
Purity)
Objective: To determine the enantiomeric purity of N-Boc-dolaproine.

Materials:
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N-Boc-dolaproine sample

HPLC grade n-hexane

HPLC grade isopropanol (IPA)

Trifluoroacetic acid (TFA)

HPLC system with a UV detector

Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and

TFA. A typical starting composition is 90:10:0.1 (v/v/v). The ratio may need to be optimized

for best separation.

Sample Preparation: Dissolve N-Boc-dolaproine in the mobile phase at a concentration of

approximately 0.5 mg/mL.

Chromatographic Conditions:

Column: Chiralcel OD-H (or equivalent), 4.6 x 250 mm, 5 µm

Flow Rate: 0.8 mL/min

Injection Volume: 10 µL

Detector Wavelength: 210 nm

Column Temperature: 25°C

Isocratic Elution: 90:10:0.1 (v/v/v) n-hexane:IPA:TFA

Data Analysis:

Identify the peaks corresponding to the desired enantiomer and any undesired

enantiomers.
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Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major -

Area_minor) / (Area_major + Area_minor) ] x 100

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-Boc-dolaproine and to

provide structural information through fragmentation analysis. It is often coupled with HPLC

(LC-MS).

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of N-Boc-dolaproine.

Materials:

N-Boc-dolaproine sample

HPLC grade acetonitrile

HPLC grade water

Formic acid

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a dilute solution of N-Boc-dolaproine (approximately 10

µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

Instrument Settings (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 - 4.5 kV

Nebulizer Gas (Nitrogen): 20-30 psi
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Drying Gas (Nitrogen) Flow: 5-10 L/min

Drying Gas Temperature: 300-350°C

Mass Range: m/z 100 - 500

Data Acquisition and Analysis:

Infuse the sample solution directly into the mass spectrometer.

Acquire the mass spectrum.

Look for the protonated molecular ion [M+H]⁺ at m/z 288.18, the sodium adduct [M+Na]⁺

at m/z 310.16, and the potassium adduct [M+K]⁺ at m/z 326.13.

Fragmentation Pattern
The fragmentation of N-Boc protected compounds in mass spectrometry often involves the loss

of the Boc group or parts of it. Common losses include:

Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺

Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺

Loss of tert-butyl (57 Da): [M+H - C₄H₉]⁺

Visualizations
Experimental Workflow for N-Boc-dolaproine
Characterization
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Caption: Workflow for the comprehensive characterization of N-Boc-dolaproine.
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Identity Confirmation
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Caption: Decision workflow for quality control of N-Boc-dolaproine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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